molecular formula C7H7N3O B6234190 1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one CAS No. 1481922-02-4

1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one

Cat. No. B6234190
CAS RN: 1481922-02-4
M. Wt: 149.1
InChI Key:
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Description

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” is a heterocyclic compound . It has been used in the design of high-performance OLEDs due to its high photoluminescence quantum efficiency (PLQY) and simple molecular structure . It is also found in some plants and has broad-spectrum disease and insect resistance .


Synthesis Analysis

The synthesis of “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” involves designing and fine-tuning the band gap of the compound . A series of derivatives of this compound have been designed as inhibitors of aldose reductase (ALR2), an enzyme that plays a key role in the development of diabetes complications .


Molecular Structure Analysis

The molecular structure of “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” is simple, which makes it a cost-effective option for multicolor display applications . The structure of the compound has been ascertained by spectral techniques such as NMR and FT-IR .


Chemical Reactions Analysis

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” exhibits a wide range of emissions spanning the entire visible region from blue to red when the band gap is systematically fine-tuned . It has been used in the synthesis of thermally activated delayed fluorescence (TADF) molecules .


Physical And Chemical Properties Analysis

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” has a molecular weight of 154.213g/mol . It has a simple molecular structure and high photoluminescence quantum efficiency (PLQY), making it suitable for cost-effective multicolor display applications .

Scientific Research Applications

Synthesis of New Derivatives

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The synthesis involves heating under reflux with MeONa in BuOH, transforming 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .

Biological Activity

Pyrido[2,3-d]pyrimidines, which include “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one”, exhibit a wide range of biological activities . They have been found to have antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.

Antiproliferative Agent

The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent . This suggests that “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” could potentially be used in the development of new antiproliferative agents.

Tyrosine Kinase Inhibitor

Among pyrido[2,3-d]pyrimidin-7-one derivatives, the compound TKI-28 is a noteworthy tyrosine kinase inhibitor . This indicates that “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” could be used in the synthesis of new tyrosine kinase inhibitors.

Cyclin-Dependent Kinase Inhibitors

Pyrido[2,3-d]pyrimidin-7-one derivatives have also been found to be effective cyclin-dependent kinase (CDK4) inhibitors . This suggests that “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” could potentially be used in the development of new CDK4 inhibitors.

Therapeutic Potential

Pyridopyrimidines, including “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one”, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets and have been studied in the development of new therapies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one involves the condensation of 2-aminopyrazine with 2-cyanopyridine followed by cyclization to form the desired compound.", "Starting Materials": [ "2-aminopyrazine", "2-cyanopyridine" ], "Reaction": [ "Step 1: 2-aminopyrazine is reacted with 2-cyanopyridine in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to form the intermediate 2-(pyridin-2-yl)pyrazine-3-carbonitrile.", "Step 2: The intermediate is then cyclized by heating with a Lewis acid catalyst such as zinc chloride in a non-polar solvent like toluene to form 1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one.", "Step 3: The crude product is purified by recrystallization or column chromatography to obtain the pure compound." ] }

CAS RN

1481922-02-4

Product Name

1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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